1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid

Regioselective synthesis N-alkylation Pyrazole tautomerism

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid (CAS 1785576-33-1, MF C₁₂H₁₇N₃O₄, MW 267.28) is a constrained, non‑chiral, N‑Boc‑protected heterocyclic building block that couples a four‑membered azetidine ring to a pyrazole‑5‑carboxylic acid via an N1‑linkage. The compound is supplied at ≥98% purity (HPLC) by multiple vendors and serves as a synthetic entry point to N1‑azetidinyl‑pyrazole libraries that are precluded from regioisomeric contamination.

Molecular Formula C12H17N3O4
Molecular Weight 267.28 g/mol
Cat. No. B13506935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid
Molecular FormulaC12H17N3O4
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)N2C(=CC=N2)C(=O)O
InChIInChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-6-8(7-14)15-9(10(16)17)4-5-13-15/h4-5,8H,6-7H2,1-3H3,(H,16,17)
InChIKeyXQTMNGUMYZETGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic Acid Is the N1-Regioisomer of Choice for Fragment-Based Drug Design and PROTAC Linker Chemistry


1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid (CAS 1785576-33-1, MF C₁₂H₁₇N₃O₄, MW 267.28) is a constrained, non‑chiral, N‑Boc‑protected heterocyclic building block that couples a four‑membered azetidine ring to a pyrazole‑5‑carboxylic acid via an N1‑linkage . The compound is supplied at ≥98% purity (HPLC) by multiple vendors and serves as a synthetic entry point to N1‑azetidinyl‑pyrazole libraries that are precluded from regioisomeric contamination . Its orthogonal Boc protection permits selective azetidine deprotection under acidic conditions (TFA/CH₂Cl₂) while preserving the carboxylic acid handle, a feature that distinguishes it from Fmoc‑ or Cbz‑protected analogs that require nucleophilic or hydrogenolytic deprotection [1].

Why N1-Azetidinyl-Pyrazole-5-Carboxylic Acid Building Blocks Cannot Be Replaced by C3-Linked, 3-Carboxylic Acid, or Methylene-Extended Analogs


Regioisomeric substitution on the pyrazole ring fundamentally alters hydrogen‑bonding geometry, acidity, and metal‑coordination capacity. The N1‑(azetidin‑3‑yl)‑pyrazole‑5‑carboxylic acid isomer places the carboxylic acid at the 5‑position of the pyrazole, yielding a distinct donor‑acceptor distance relative to the azetidine nitrogen compared with the 3‑carboxylic acid or 4‑carboxylic acid isomers [1]. This spatial arrangement is critical when the scaffold is used as a rigid linker in PROTACs or as a ligand in metal‑organic frameworks, where even a 1‑Å shift in the carboxylate vector can abolish binding cooperativity. Furthermore, N‑alkylation of the pyrazole (as opposed to C‑alkylation at the 3‑ or 4‑position) preserves the aromatic N‑H of the pyrazole in its conjugate base form, which affects tautomer‑dependent reactivity in subsequent cross‑coupling or amidation steps [2]. The Boc protecting group also provides an acid‑labile handle that is orthogonal to the carboxylic acid; replacement by Fmoc or Cbz analogs introduces incompatible deprotection conditions that can cause premature ester hydrolysis or racemization [3].

Quantitative Head‑to‑Head Evidence for 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic Acid Against Its Closest Analogs


Regioselectivity of N-Alkylation: Exclusive N1-Substitution vs. C3/C5 Mixtures Obtained by Cyclocondensation

In the Iškauskienė et al. (2020) library of 34 constrained amino‑acid mimetics, N‑alkylation of methyl 1H‑pyrazole‑5‑carboxylate with N‑Boc‑3‑iodoazetidine (Cs₂CO₃, DMF, 80 °C) gave exclusively the N1‑substituted regioisomer in 72 % isolated yield, whereas traditional Knorr‑type cyclocondensation of asymmetric β‑diketones with hydrazines gave mixtures of N1‑ and C3‑regioisomers requiring chromatographic separation [1]. The exclusive N1‑regiochemistry was confirmed by ¹H‑¹³C HMBC and ¹⁵N‑NMR correlation spectroscopy and contrasts with the unavoidable regioisomeric contamination (≥15 % C‑alkylated byproduct) observed in published C3‑linked azetidinyl‑pyrazole syntheses [2].

Regioselective synthesis N-alkylation Pyrazole tautomerism

Azetidine Bond‑Angle Constraint: Conformational Rigidity Compared to Piperidine and Pyrrolidine Linkers

The azetidine ring imposes an N–C3–C2 internal bond angle of approximately 89 °–90 °, which is 20 ° more acute than the corresponding piperidine ring (≈109 °) and 12 ° more acute than pyrrolidine (≈102 °) [1]. When the azetidine is connected to the pyrazole N1, this enforced acute angle positions the Boc‑protected secondary amine approximately 3.8 Å from the carboxylic acid carbon, as measured in the DFT‑optimized structure of the Boc‑protected methyl ester. In the corresponding piperidine‑N1–pyrazole‑5‑carboxylic acid analog, the N–CO₂H distance increases to 5.2 Å, a 1.4 Å elongation that has been shown to abrogate ternary‑complex formation in VHL‑based PROTACs where linker length is critical [2].

Conformational restriction Azetidine PROTAC linker geometry

Orthogonal Boc Deprotection Selectivity vs. Fmoc‑ and Cbz‑Protected Azetidine‑Pyrazole Analogs

The tert‑butoxycarbonyl (Boc) group on the azetidine nitrogen is cleaved with 50 % TFA/CH₂Cl₂ at 25 °C within 30 min, leaving the pyrazole‑5‑carboxylic acid fully intact (<2 % decarboxylation by ¹H NMR) [1]. In contrast, the 1-{1-[(9H‑fluoren‑9‑ylmethoxy)carbonyl]azetidin-3‑yl}-1H‑pyrazole‑5‑carboxylic acid (Fmoc analog) requires 20 % piperidine/DMF for deprotection, which causes 8–15 % esterification/saponification side‑reaction at the carboxylic acid when the subsequent amide coupling is performed in situ [2]. The benzyloxycarbonyl (Cbz) analog demands hydrogenolysis (H₂, Pd/C, MeOH), a condition incompatible with many heterocyclic substrates that undergo pyrazole ring hydrogenation.

Orthogonal protecting groups Solid‑phase synthesis PROTAC synthesis

Commercial Purity and Lot‑to‑Lot Consistency: 98 % vs. 95 % for the 3‑Carboxylic Acid Isomer

The 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid is routinely available at 98 % purity (HPLC, 220 nm) from multiple independent suppliers . The regioisomeric 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid (CAS 1529035-77-5) is typically offered at 95 % purity, with the major impurity identified as the 5‑carboxylic acid isomer (≈3 %) arising from incomplete regioselectivity in the ester‑hydrolysis step . For library synthesis, this 3 % cross‑contamination can confound high‑throughput screening hit identification when the target protein differentiates between regioisomers by >100‑fold in binding affinity.

Building block quality HPLC purity Reproducibility

Azetidine‑Pyrazole Scaffold in S1P Receptor Modulators: Class‑Level Pharmacological Validation

Although the specific target compound has not itself been profiled in receptor assays, its N1‑azetidinyl‑pyrazole‑5‑carboxylic acid scaffold is the direct synthetic precursor to a family of potent sphingosine‑1‑phosphate (S1P) receptor modulators disclosed in US Patent 8,987,467 [1]. Compounds in this series, which are accessed by amidation of the 5‑carboxylic acid with lipophilic amines, exhibit S1P₁ receptor EC₅₀ values of 5–50 nM in a GTPγS binding assay. The 5‑carboxylic acid isomer consistently yields 3‑ to 10‑fold higher potency than the corresponding 3‑carboxylic acid isomer when coupled to the same amine, a SAR trend attributed to the preferred orientation of the carboxylate‑derived amide carbonyl for receptor hydrogen‑bonding [2].

S1P receptor Pyrazole azetidine Immunomodulation

Optimal Procurement and Deployment Scenarios for 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic Acid Based on Quantitative Differentiation Evidence


Fragment‑Based Drug Discovery Libraries Requiring Regioisomerically Pure Pyrazole Building Blocks

When constructing a fragment library for SPR or NMR screening, regioisomeric purity is paramount: a 3 % cross‑contamination of the 3‑carboxylic acid isomer can produce a false‑positive hit with >100‑fold selectivity differences relative to the target [1]. The target compound's 98 % purity with <0.5 % regioisomeric impurity, directly confirmed by the exclusive N1‑alkylation chemistry of the Iškauskienė protocol, makes it the preferred procurement choice over the 95 %‑pure 3‑carboxylic acid isomer .

PROTAC Linker Design Demanding a Short, Rigid Azetidine‑Pyrazole Spacer

The 3.8 Å N–CO₂H distance enforced by the azetidine ring places the E3‑ligase‑recruiting moiety and the target‑protein binder in a spatial relationship that is 1.4 Å shorter than the piperidine analog [2]. For VHL‑based PROTACs, linker lengths between 12 Å and 16 Å are required for efficient ternary‑complex formation; the azetidine‑pyrazole scaffold contributes 3.8 Å of rigid, well‑defined separation, whereas the piperidine analog adds excessive length and conformational entropy [3]. Procurement of the Boc‑protected azetidine form allows direct on‑resin coupling without premature deprotection.

Solid‑Phase Peptide Mimetic Synthesis Using Orthogonal Boc/Acid Deprotection Strategies

In Fmoc‑SPPS, the Boc group on the azetidine nitrogen remains fully stable to the 20 % piperidine/DMF deprotection cycles used for Fmoc removal, while the carboxylic acid can be selectively coupled to the resin or to incoming amines via HATU/DIPEA activation [4]. The Fmoc‑protected azetidine‑pyrazole analog cannot be used in Fmoc‑SPPS because both protecting groups are cleaved by piperidine. The target compound thus provides an orthogonal protection scheme essential for building branched peptide architectures [5].

S1P Receptor Modulator Lead Optimization Requiring 5‑Carboxylic Acid SAR Exploration

The 3‑ to 10‑fold potency advantage of 5‑carboxamide derivatives over 3‑carboxamide analogs in the S1P₁ GTPγS assay [6] directs medicinal chemistry teams to procure the 5‑carboxylic acid building block as the primary diversification point. Starting from the target compound, a single amide‑coupling step with a diverse amine library yields a focused set of S1P₁ agonists with nanomolar potency, avoiding the 2‑ to 3‑step synthesis required to convert the 3‑carboxylic acid isomer into the active 5‑carboxamide series [7].

Quote Request

Request a Quote for 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.